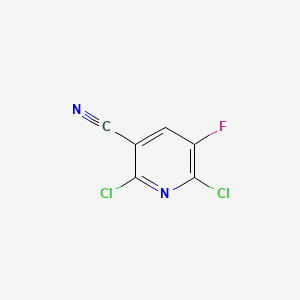

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

描述

属性

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDKKOOGYIMMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370016 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82671-02-1 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, also known as 2,6-dichloro-5-fluoronicotinonitrile, is a synthetic compound used in the production of various pharmaceuticalsIt’s known to be a key precursor in the synthesis of several fluoroquinolone antibiotics, which typically target bacterial DNA gyrase and topoisomerase IV enzymes.

Mode of Action

It’s a crucial building block in the synthesis of fluoroquinolone antibiotics. These antibiotics inhibit the function of DNA gyrase and topoisomerase IV enzymes, preventing bacterial DNA replication and leading to cell death.

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, these antibiotics disrupt the supercoiling and relaxation of bacterial DNA, which are crucial processes for DNA replication and transcription.

生物活性

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, safety profile, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a nitrile group which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.02 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Varies with solvent |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound can bind to various enzymes and receptors, modulating their activity. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity, possibly influencing pharmacokinetic properties such as solubility and permeability across cell membranes.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Potential

The compound has also been explored for its antiviral properties. Its derivatives have been synthesized and tested for efficacy against viral infections, suggesting potential use in developing antiviral agents. The nitrile group may play a crucial role in enhancing the antiviral activity by facilitating interactions with viral proteins.

Safety Profile

While this compound shows promising biological activity, it is essential to consider its safety profile:

| Hazard Category | Description |

|---|---|

| Acute Toxicity | Category 4 (harmful if swallowed) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

Precautionary measures should be taken when handling this compound due to its potential toxicity .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was evaluated against a panel of bacteria including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antimicrobial activity.

- Antiviral Activity : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit viral replication in vitro. One derivative showed an EC50 value of 0.25 µM against influenza virus strains, indicating strong antiviral potential .

- Mechanistic Studies : Further investigations revealed that the compound interacts with specific receptors involved in cellular signaling pathways, potentially modulating inflammatory responses .

科学研究应用

Synthesis of Antibiotics

One of the primary applications of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is in the synthesis of fluoroquinolone antibiotics. These antibiotics are known for their broad-spectrum antibacterial activity and are widely used in clinical settings.

Key Antibiotics Synthesized:

- Gemifloxacin : An oral antibiotic effective against a variety of bacterial infections.

- Enoxacin : Used primarily for urinary tract infections.

- Trovafloxacin : Known for its activity against a range of Gram-positive and Gram-negative bacteria.

- Tosufloxacin : Developed for treating respiratory infections.

The synthesis process typically involves using this compound as a molecular scaffold to create these derivatives by introducing different functional groups to enhance their pharmacological properties and reduce side effects .

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, it was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating strong antibacterial activity.

Antiviral Potential

The compound has also been explored for its antiviral properties. Derivatives synthesized from it have shown efficacy against influenza virus strains, with one derivative exhibiting an effective concentration (EC50) of 0.25 µM, suggesting potential use in antiviral drug development.

Safety Profile

While promising in terms of efficacy, safety considerations are paramount when handling this compound:

| Hazard Category | Description |

|---|---|

| Acute Toxicity | Category 4 (harmful if swallowed) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

Precautions should be taken during handling due to its potential toxicity .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- Evaluated against E. coli and Staphylococcus aureus.

- Result: MIC of 32 µg/mL for E. coli indicating significant antimicrobial activity.

-

Antiviral Activity Study :

- Derivatives tested against influenza virus strains.

- Result: One derivative showed an EC50 value of 0.25 µM.

-

Mechanistic Studies :

- Investigated interactions with cellular signaling pathways.

- Potential modulation of inflammatory responses was noted.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

- CAS Number : 82671-02-1

- Molecular Formula : C₆HCl₂FN₂

- Molecular Weight : 190.99 g/mol

- Physical Properties :

Applications: Primarily used as a fluorinated heterocyclic building block in synthesizing fluoroquinolone antibiotics (e.g., Gemifloxacin) and 1,8-naphthyridine derivatives (e.g., Enrofloxacin, Trovafloxacin) . Its nitrile group and halogen substituents enable versatile reactivity in medicinal chemistry.

Comparison with Structurally Similar Compounds

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid (CAS 82671-06-5)

- Molecular Formula: C₆H₂Cl₂FNO₂

- Molecular Weight : 209.99 g/mol

- Key Differences :

- Functional Group : Replaces the nitrile (–CN) with a carboxylic acid (–COOH).

- Reactivity : Carboxylic acid derivatives can form salts or esters, enabling diverse pharmaceutical modifications (e.g., prodrug synthesis).

- Applications : Used in synthesizing intermediates requiring carboxylation or esterification pathways .

| Property | This compound | 2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid |

|---|---|---|

| Functional Group | Nitrile (–CN) | Carboxylic Acid (–COOH) |

| Molecular Weight | 190.99 | 209.99 |

| Key Reactivity | Nucleophilic substitution (CN site) | Acid-base reactions, esterification |

| Pharmaceutical Relevance | Antibiotic intermediates | Prodrug or salt formulations |

2,6-Dihydroxy-5-fluoro-3-cyanopyridine

- Key Differences :

- Substituents : Replaces chlorine atoms with hydroxyl (–OH) groups.

- Polarity : Increased hydrogen bonding capacity due to –OH groups, enhancing solubility in polar solvents.

- Reactivity : Hydroxyl groups may reduce electrophilicity at the pyridine ring, limiting nucleophilic substitution but enabling oxidation or glycosylation .

| Property | This compound | 2,6-Dihydroxy-5-fluoro-3-cyanopyridine |

|---|---|---|

| Substituents | –Cl, –F, –CN | –OH, –F, –CN |

| Solubility | Low (non-polar solvents) | High (polar solvents) |

| Bioactivity | Antibiotic synthesis | Potential metabolite or hydrophilic drug intermediate |

Methyl 2,6-Dichloro-5-fluoronicotinate

- Key Differences :

| Property | This compound | Methyl 2,6-Dichloro-5-fluoronicotinate |

|---|---|---|

| Functional Group | Nitrile (–CN) | Ester (–COOCH₃) |

| Stability | Stable under acidic conditions | Hydrolyzes to carboxylic acid |

| Synthetic Utility | Direct intermediate for CN-containing drugs | Prodrug or hydrolysis-dependent pathways |

Key Research Findings

Reactivity Trends :

- Halogenated pyridines with electron-withdrawing groups (e.g., –CN, –COOH) exhibit enhanced electrophilicity, favoring nucleophilic aromatic substitution. Chlorine and fluorine substituents further activate the ring .

- Nitrile-containing derivatives show superior stability in storage compared to aldehydes or esters, making them preferred intermediates for large-scale pharmaceutical synthesis .

- Biological Relevance: The trifluoromethyl analog fipronil (derived from similar halogenated pyridines) demonstrates insecticidal activity, highlighting the role of halogen and nitrile groups in bioactivity . Fluoroquinolones derived from this compound exhibit broad-spectrum antibacterial efficacy due to dual targeting of DNA gyrase and topoisomerase IV .

准备方法

Chlorination of 3-Cyano-2-hydroxy-5-fluoropyrid-6-one Derivatives

A widely reported industrially viable method involves the chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one or its monosodium salt using phosphorus trichloride and chlorine gas in the presence of a basic catalyst. This reaction is conducted in a solvent medium at temperatures ranging from 30 to 300 °C, followed by hydrolysis to yield 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile with high purity and yield.

-

- Avoids use of solid chlorinating agents.

- Requires smaller amounts of chlorinating agents compared to prior art.

- Produces minimal chlorinated byproducts.

- Reduces phosphorus-containing wastewater.

- The monosodium salt of 3-cyano-2-hydroxy-5-fluoropyrid-6-one is a novel and preferred starting material.

-

- Solvent: Aromatic solvents like toluene mixed with C1-C6 alkyl alcohols (e.g., methanol).

- Catalyst: Basic catalysts in catalytic amounts.

- Chlorinating agents: Phosphorus trichloride and chlorine gas.

- Temperature: 30–300 °C.

- Post-reaction: Phase separation and evaporation to isolate the product.

This method is described in detail in patent WO1998043958A1 and US6197964B1, highlighting its industrial applicability and economic advantages.

Conversion from 2,6-Dihydroxy-5-fluoronicotinic Acid Esters

Another approach involves the conversion of 2,6-dihydroxy-5-fluoronicotinic acid esters to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride in the presence of lithium chloride, followed by further conversion to the nitrile derivative.

-

- Avoids overchlorination by excluding phosphorus pentachloride.

- Uses milder hydrolysis conditions, preserving sensitive functional groups.

- Achieves higher yields (up to 85% for the acid chloride intermediate).

- The reaction is typically conducted at 152–158 °C for about 25 hours in sealed tubes.

-

- React methyl 2,6-dihydroxy-5-fluoronicotinate with phosphorus oxychloride and lithium chloride.

- Heat under reflux or sealed conditions.

- Filter and concentrate the reaction mixture.

- Purify by vacuum distillation to isolate 2,6-dichloro-5-fluoronicotinoyl chloride.

- Subsequent conversion to the nitrile compound.

This method is detailed in patent US5204478A and offers an improved synthetic scheme with fewer steps and better yields compared to older methods.

- The use of the monosodium salt of 3-cyano-2-hydroxy-5-fluoropyrid-6-one is a novel approach that improves reaction efficiency and product purity.

- Basic catalysts reduce the amount of chlorinating agents needed, lowering costs and environmental impact.

- Avoiding phosphorus pentachloride prevents formation of overchlorinated byproducts, simplifying purification.

- The reaction conditions are adaptable for scale-up, making these methods suitable for industrial production.

- The product is a crucial intermediate for synthesizing fluoroquinolone antibiotics such as Gemifloxacin, emphasizing the importance of high purity and yield in its preparation.

The preparation of this compound is effectively achieved through chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one derivatives using phosphorus trichloride and chlorine gas with basic catalysis, or via conversion of 2,6-dihydroxy-5-fluoronicotinic acid esters using phosphorus oxychloride and lithium chloride. Both methods offer high yields and purity, with the former being more environmentally friendly and the latter providing improved control over chlorination side reactions. These methods are well-documented in patents and form the basis for industrial synthesis of this important pharmaceutical intermediate.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via halogenation and nitrile functionalization of pyridine derivatives. Key steps include chlorination at the 2,6-positions and fluorination at the 5-position. Reaction temperature (e.g., 80–100°C) and stoichiometric ratios of halogenating agents (e.g., POCl₃ for chlorination) critically impact yield .

- Characterization : Purity (>98%) is confirmed via HPLC and melting point analysis (Tm = 89–91°C) .

Q. How is this compound utilized as a precursor in fluoroquinolone antibiotic synthesis?

- Application : It serves as a scaffold for synthesizing Gemifloxacin, Enoxacin, and Tosufloxacin. The nitrile group undergoes nucleophilic substitution with amines, while chlorine atoms facilitate further functionalization (e.g., cyclopropanation) .

- Optimization : Substituent positioning (Cl, F, CN) enhances antibacterial activity by improving DNA gyrase inhibition .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Safety Measures : Use N95 masks, gloves, and eye protection due to respiratory and skin irritation risks. Avoid dust formation and store at 0–6°C in airtight containers .

- Emergency Response : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, CN) influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nitrile and fluorine groups activate the pyridine ring for Suzuki-Miyaura couplings at the 2- and 6-positions. Chlorine acts as a leaving group, enabling Pd-catalyzed substitutions .

- Data Analysis : Compare reaction rates using DFT calculations or Hammett parameters to quantify substituent effects .

Q. What analytical challenges arise in characterizing trace impurities in this compound?

- Techniques : Use LC-MS to detect byproducts like dehalogenated intermediates or hydrolyzed nitriles. NMR (¹⁹F, ¹³C) resolves positional isomerism .

- Case Study : A 2012 study identified benzyloxime derivatives as common impurities during Gemifloxacin synthesis, requiring column chromatography for removal .

Q. How can conflicting biological activity data for fluoroquinolone derivatives be reconciled?

- Hypothesis Testing : Variations in MIC (Minimum Inhibitory Concentration) may stem from differences in bacterial efflux pump interactions or substituent lipophilicity. Perform structure-activity relationship (SAR) studies using logP and steric parameters .

- Experimental Design : Compare derivatives with modified pyrrolidine or naphthyridine moieties to isolate key pharmacophores .

Methodological Challenges

Q. What strategies improve regioselectivity in nucleophilic aromatic substitutions of this compound?

- Approach : Use directing groups (e.g., temporary sulfonic acid groups) to control substitution at the 2- or 6-position. Solvent polarity (DMF vs. THF) and temperature gradients also modulate selectivity .

Q. How can solvent choice impact the stability of this compound during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。